molecular formula C19H14FN7O2 B10920171 1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10920171
M. Wt: 391.4 g/mol
InChI Key: TXNRPVCCSFWXEZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolo[1,5-a]pyrimidin-7-yl moiety, and a pyrazolo[3,4-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidin-7-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step is achieved through a substitution reaction, where a fluorophenyl group is introduced to the intermediate.

    Formation of the final compound: The final step involves the coupling of the pyrazolo[1,5-a]pyrimidin-7-yl intermediate with the pyrazolo[3,4-d]pyrimidin-4-one core under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials with specific functionalities.

    Biological Research: The compound is studied for its interactions with biological targets, providing insights into its mechanism of action and potential therapeutic applications.

    Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Gene Expression: It may influence gene expression, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group may exhibit similar chemical reactivity but differ in their overall structure and applications.

    Pyrazolo[1,5-a]pyrimidin-7-yl Compounds: These compounds have a similar pyrazolo[1,5-a]pyrimidin-7-yl moiety but may vary in their additional functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H14FN7O2

Molecular Weight

391.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C19H14FN7O2/c1-11-6-16-23-17(28)7-14(26(16)24-11)9-25-10-21-18-15(19(25)29)8-22-27(18)13-4-2-12(20)3-5-13/h2-8,10H,9H2,1H3,(H,23,28)

InChI Key

TXNRPVCCSFWXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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